molecular formula C3H8OS B7801479 3-Mercapto-1-propanol CAS No. 63947-56-8

3-Mercapto-1-propanol

Cat. No. B7801479
CAS RN: 63947-56-8
M. Wt: 92.16 g/mol
InChI Key: SHLSSLVZXJBVHE-UHFFFAOYSA-N
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Description

3-Mercapto-1-propanol is a useful research compound. Its molecular formula is C3H8OS and its molecular weight is 92.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Mercapto-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Mercapto-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nanocrystal Research

3-Mercapto-1-propanol has been observed to exhibit size-dependent binding energy when attached to the surface of II-VI semiconductor nanocrystals. This phenomenon was investigated using semiempirical calculations, revealing that changes in binding energy are due to the distribution of surface facets on the nanocrystals, rather than related to the band gap (Schrier & Wang, 2006).

Chemical Reaction Studies

Research demonstrated the presence and absence of a carbon to sulfur oxygen migration in the chlorination of mercapto alcohols, including 3-mercapto-1-propanol. This was observed in reactions using oxygen-labeled water, providing insights into the chemical pathways involved (King et al., 1983).

Surface Science and Electrochemistry

The structural evolution of 1-mercapto-2-propanol layers on gold in a nitrogen flow was studied, revealing changes in superlattice structures and coverage. This research contributes to understanding the interactions and stability of thiol molecules on metal surfaces (Rhee & Kim, 2004).

Oxygen Reduction Reaction Research

A study employed a 3-mercapto-1-propanol-modified electrode to monitor solution-phase superoxide in oxygen reduction reactions. This research helps in understanding the mechanisms of oxygen reduction on different metal surfaces (Strobl et al., 2020).

Enzyme-Catalyzed Reactions

The lipase-catalyzed O-acylation of 3-mercapto-1-propanol was studied, showcasing its chemospecific reactions with aliphatic carboxylic acid ethyl esters. This research is significant for understanding enzyme-catalyzed transformations of thiol-containing compounds (Iglesias et al., 1996).

Self-Assembled Monolayers (SAMs) Studies

Investigations into the domain structure of binary SAMs composed of 3-mercapto-1-propanol showed how thiol concentration affects the phase separation and domain structures on gold surfaces. This research contributes to the understanding of the formation and characteristics of SAMs (Hobara & Kakiuchi, 2001).

Metal Complex Studies

The synthesis and characterization of dimeric complexes involving 3-mercapto-1,2-propanediol and its derivatives with metals like cobalt, copper, and silver were explored. This study offers insights into the properties and potential applications of such metal-organic complexes (Shakir et al., 1992).

properties

IUPAC Name

3-sulfanylpropan-1-ol
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InChI

InChI=1S/C3H8OS/c4-2-1-3-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLSSLVZXJBVHE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H8OS
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DSSTOX Substance ID

DTXSID3051836
Record name 3-Mercapto-1-propanol
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Molecular Weight

92.16 g/mol
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Physical Description

Clear colorless viscous liquid; [Sigma-Aldrich MSDS]
Record name 3-Mercapto-1-propanol
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Product Name

3-Mercapto-1-propanol

CAS RN

19721-22-3, 63947-56-8
Record name 3-Mercapto-1-propanol
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Record name Propanol, mercapto-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
597
Citations
D Hobara, T Kakiuchi - Electrochemistry communications, 2001 - Elsevier
… We will show using cyclic voltammetry and STM that the structure of the binary SAMs composed of 3-mercapto-1-propanol (MPOH) and 1-tetradecanethiol (TDT) strongly depends on …
Number of citations: 52 www.sciencedirect.com
SA Mozaffari, T Chang, SM Park - The Journal of Physical …, 2009 - ACS Publications
… , quasi-reversible, and diffusion controlled electrochemistry of cytochrome c (cyt c) has been observed at a gold electrode modified with a novel mixed captopril/3-mercapto-1-propanol …
Number of citations: 45 pubs.acs.org
CT Chen, HM Gau - Journal of organometallic chemistry, 1995 - Elsevier
Titanocene or permethylzirconocene dichloride reacts with 1 molar equivalent of 3-mercapto-1-propanol (HOCH 2 CH 2 CH 2 SH) in the presence of NEt 3 to give the monomeric …
Number of citations: 1 www.sciencedirect.com
LE Iglesias, A Baldessari, EG Gros - Bioorganic & Medicinal Chemistry …, 1996 - Elsevier
The lipase-catalyzed chemospecific O-acylation of 3-mercapto-1-propanol and 4-mercapto-1-butanol by several aliphatic carboxylic acid ethyl esters are described. Similar treatment on …
Number of citations: 14 www.sciencedirect.com
N Moreira, PG De Pinho, C Santos, I Vasconcelos - Food Chemistry, 2011 - Elsevier
… 2A), as well as the concentrations of 3-methylthiopropionic acid, 2-mercaptoethanol, N-(3-(methylthio)propyl)-acetamide and 3-mercapto-1-propanol in Loureiro, Azal Branco and …
Number of citations: 54 www.sciencedirect.com
N Moreira, PG De Pinho, C Santos, I Vasconcelos - Food Chemistry, 2010 - Elsevier
… -methyl thioacetate, 3-mercapto-1-propanol and 2-mercaptoethanol… In general, the highest contents in 3-mercapto-1-propanol … 3-Mercapto-1-propanol may have a negative influence on …
Number of citations: 49 www.sciencedirect.com
N Moreira, F Mendes, PG de Pinho, T Hogg… - International journal of …, 2008 - Elsevier
… An increase in the amounts of 3-(ethylthio)-1-propanol, trans-2-methyltetrahydro-thiophen-3-ol and 3-mercapto-1-propanol was obtained in wines produced from mixed cultures with H. …
Number of citations: 225 www.sciencedirect.com
K Sitler, K Bowersox, J Calabrese… - APS March Meeting …, 2012 - ui.adsabs.harvard.edu
… 1-dodecanethiol, and 3-mercapto-1-propanol were used at total 5 mM solutions in varying ratios, in 200 proof Ethanol solution. Resulting SAM layers were investigated for surface …
Number of citations: 3 ui.adsabs.harvard.edu
DT Nguyen, A Chouat, TO Do - Sustainable Energy & Fuels, 2021 - pubs.rsc.org
… By switching MPA to 3-mercapto-1-propanol or 1-propanethiol, a significant decrease in the … The hydroxyl has a low affinity to the proton, affording 3-mercapto-1-propanol-capped CdS …
Number of citations: 4 pubs.rsc.org
YD Chiu, WP Dow - Journal of The Electrochemical Society, 2013 - iopscience.iop.org
… -1-propanesulfonate (MPS) bears one thiol and one sulfonic acid group; 3-mercaptopropionic acid (MPA) bears one thiol and one carboxylic acid group; 3-mercapto-1-propanol (MPO) …
Number of citations: 72 iopscience.iop.org

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